Methyl 2-hydroxy-5-methoxybenzoate

Description

The exact mass of the compound Methyl 2-hydroxy-5-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-hydroxy-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

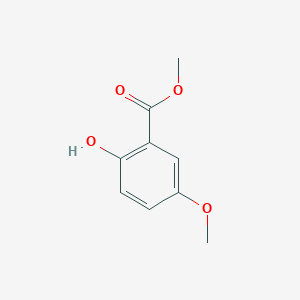

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNBGZODMHWKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399022 | |

| Record name | Methyl 2-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-82-0 | |

| Record name | Methyl 2-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Methoxysalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-methoxybenzoate, a key aromatic ester, holds a significant position in the landscape of organic synthesis and pharmaceutical development. Its unique structural features, combining a salicylate backbone with a methoxy substituent, make it a versatile precursor for a range of more complex molecules. This guide, designed for the discerning researcher, provides a comprehensive overview of its fundamental properties, synthesis, and critical applications, with a particular focus on its role in the synthesis of pharmacologically active compounds. Understanding the nuances of this compound is pivotal for its effective utilization in research and development, particularly in the synthesis of novel therapeutic agents. This document will delve into the technical details of its physicochemical characteristics, spectroscopic signature, and safe handling, providing a holistic understanding for laboratory and industrial applications.

Physicochemical Properties

The physical and chemical properties of Methyl 2-hydroxy-5-methoxybenzoate are foundational to its application and handling. A summary of these core properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| CAS Number | 2905-82-0 | [1][2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Boiling Point | 280.3 °C | [2] |

| Density | 1.216 g/cm³ | [2] |

| Flash Point | 109.8 °C | [2] |

| Water Solubility | log10(solubility in mol/L) = -1.38 | [3] |

| LogP (Octanol/Water) | 1.187 | [3] |

These properties indicate a compound with moderate lipophilicity and a high boiling point, suitable for a variety of reaction conditions. Its limited water solubility suggests the use of organic solvents for most synthetic transformations.

Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

The synthesis of Methyl 2-hydroxy-5-methoxybenzoate can be achieved through several synthetic routes. A common and effective method is the carboxylation of p-methoxyphenol followed by esterification, a variation of the Kolbe-Schmitt reaction.[4] This approach is favored for its use of readily available starting materials and its robust nature.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines the synthesis of Methyl 2-hydroxy-5-methoxybenzoate from p-methoxyphenol.

Step 1: Carboxylation of p-Methoxyphenol (Kolbe-Schmitt Reaction)

-

Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add sodium hydride (NaH) (1.1 equivalents) as a 60% dispersion in mineral oil to anhydrous N,N-Dimethylformamide (DMF).

-

Formation of Sodium Phenoxide: Cool the suspension to 0 °C and slowly add a solution of p-methoxyphenol (1.0 equivalent) in anhydrous DMF. Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenoxide.

-

Carboxylation: Heat the reaction mixture to 120-140 °C and bubble dry carbon dioxide (CO₂) gas through the solution for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid (HCl). The resulting precipitate of 2-hydroxy-5-methoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Fischer Esterification

-

Esterification: To a round-bottom flask containing the crude 2-hydroxy-5-methoxybenzoic acid from the previous step, add an excess of methanol (MeOH) and a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 2-hydroxy-5-methoxybenzoate.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.

Caption: Synthesis workflow for Methyl 2-hydroxy-5-methoxybenzoate.

Spectroscopic Characterization

The structural elucidation of Methyl 2-hydroxy-5-methoxybenzoate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides distinct signals for the aromatic protons and the methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Ar-OH |

| ~7.3 | Doublet | 1H | Ar-H |

| ~7.0 | Doublet of Doublets | 1H | Ar-H |

| ~6.9 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -COOCH₃ |

| ~3.8 | Singlet | 3H | Ar-OCH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester) |

| ~155 | Ar-C-OH |

| ~150 | Ar-C-OCH₃ |

| ~123 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-C-COOCH₃ |

| ~114 | Ar-CH |

| ~56 | Ar-OCH₃ |

| ~52 | -COOCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3000 | O-H stretch (phenolic) |

| 3000-2850 | C-H stretch (aromatic and methyl) |

| ~1700 | C=O stretch (ester) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Ion |

| 182 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃OH]⁺ |

| 107 | [M - COOCH₃ - CH₃]⁺ |

Applications in Research and Drug Development

Methyl 2-hydroxy-5-methoxybenzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted by its structural similarity to key intermediates in the synthesis of important drugs.

A closely related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, is a crucial intermediate in the industrial synthesis of Amisulpride , an antipsychotic medication used in the treatment of schizophrenia.[5] The synthesis of Amisulpride from this intermediate underscores the importance of the substituted benzoate scaffold in medicinal chemistry.

Caption: Role as a precursor in pharmaceutical synthesis.

Furthermore, the salicylate moiety is a well-known pharmacophore present in numerous nonsteroidal anti-inflammatory drugs (NSAIDs). The functional group handles on Methyl 2-hydroxy-5-methoxybenzoate allow for its elaboration into a variety of derivatives, making it an attractive starting point for the discovery of new therapeutic agents. Researchers can leverage the hydroxyl, methoxy, and ester groups to introduce diverse functionalities and explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-hydroxy-5-methoxybenzoate.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 2-hydroxy-5-methoxybenzoate is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile chemical reactivity make it a valuable tool for creating novel molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its essential characteristics, offering researchers and scientists the foundational knowledge required for its effective and safe utilization in the laboratory.

References

-

PubChem. Methyl 2-hydroxy-5-methoxybenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. [Link]

-

Cheméo. Methyl 2-hydroxy-5-methoxybenzoate. [Link]

-

ResearchGate. The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. [Link]

Sources

Part 1: The Core Synthesis Pathway: From Phenol to Ester

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

This guide provides a comprehensive technical overview of the synthesis of Methyl 2-hydroxy-5-methoxybenzoate, a valuable carbonyl compound used as a precursor and building block in the development of various organic molecules and pharmaceutical agents.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explore the causality behind experimental choices, ensuring a deep, applicable understanding of the synthetic process.

The primary and most efficient pathway to Methyl 2-hydroxy-5-methoxybenzoate involves a robust two-step synthetic strategy. This approach begins with the regioselective carboxylation of a substituted phenol, followed by a classic acid-catalyzed esterification. Each step is detailed below with mechanistic insights, step-by-step protocols, and expert analysis.

The logical and field-proven approach to synthesizing Methyl 2-hydroxy-5-methoxybenzoate is a sequential two-step process. This method offers high yields and utilizes well-understood, reliable chemical transformations.

References

An In-depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate (CAS No. 2905-82-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-methoxybenzoate, also known by synonyms such as Methyl 5-methoxysalicylate and 5-Methoxysalicylic acid methyl ester, is an aromatic ester with the CAS number 2905-82-0.[1][2] This compound serves as a valuable building block in organic synthesis, finding applications in the pharmaceutical, cosmetic, and fragrance industries. Its structure, featuring a salicylate core with a methoxy substituent, imparts specific chemical reactivity and potential biological activity, making it a subject of interest for drug discovery and material science. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling, grounded in established scientific principles and methodologies.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of chemical research. The identity and purity of Methyl 2-hydroxy-5-methoxybenzoate are established through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The compound is typically a colorless to pale yellow clear liquid at room temperature. Its fundamental properties are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 2905-82-0 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| IUPAC Name | methyl 2-hydroxy-5-methoxybenzoate | [2] |

| Boiling Point | 280.3 °C | [1] |

| Density | 1.216 g/cm³ | [1] |

| Flash Point | 109.8 °C | [1] |

| Appearance | Clear Liquid | |

| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1][2] |

| InChIKey | DFNBGZODMHWKKK-UHFFFAOYSA-N | [2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic methods provide an unambiguous fingerprint of the molecule. Key data points from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical for confirming the structure and purity post-synthesis.

| Spectroscopic Technique | Key Data / Interpretation | Source(s) |

| ¹H NMR | Confirms the presence of aromatic protons, methoxy groups (both ester and ether), and the hydroxyl proton. | |

| ¹³C NMR | Provides the carbon skeleton fingerprint, including signals for the carbonyl carbon, aromatic carbons, and methyl carbons. | [2] |

| IR Spectroscopy | Shows characteristic absorption bands for O-H (hydroxyl), C=O (ester), and C-O (ether and ester) functional groups. | [2] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 182, with a top peak at m/z 150, corresponding to the loss of methanol (CH₃OH). | [2] |

Synthesis Methodologies: From Precursor to Product

The synthesis of Methyl 2-hydroxy-5-methoxybenzoate is most commonly achieved through the direct esterification of its corresponding carboxylic acid, 5-methoxysalicylic acid. This approach is favored for its straightforwardness and efficiency. An alternative, more classical route involves the carboxylation of a phenol precursor.

Primary Synthetic Route: Fischer-Speier Esterification

The most direct synthesis is the Fischer-Speier esterification of 5-methoxysalicylic acid with methanol under acidic catalysis.[4] The acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] The reaction is reversible, so an excess of the alcohol (methanol) is used to drive the equilibrium towards the formation of the ester product.[5][6]

Caption: Fischer Esterification workflow for Methyl 2-hydroxy-5-methoxybenzoate synthesis.

Field-Proven Experimental Protocol: Esterification of 5-Methoxysalicylic Acid [4]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 5-methoxysalicylic acid (e.g., 73 g), a large excess of methanol (e.g., 700 ml), and a catalytic amount of concentrated hydrochloric acid (e.g., 95 ml).

-

Reflux : Heat the mixture to reflux and maintain for an extended period (e.g., 48 hours) to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization : After cooling, cautiously add a weak base, such as potassium carbonate (10 g) or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.[4][5]

-

Solvent Removal : Concentrate the mixture under reduced pressure to remove the excess methanol, yielding an oily residue.

-

Extraction : Dissolve the residue in an organic solvent like ethyl acetate (250 ml). Wash the organic layer sequentially with a 10% sodium bicarbonate solution (2 x 100 ml) to remove any unreacted carboxylic acid, followed by a brine wash.[4]

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the final product, Methyl 2-hydroxy-5-methoxybenzoate, as an amber oil.[4]

Alternative Route: The Kolbe-Schmitt Reaction

An alternative pathway begins with 4-methoxyphenol. This precursor can undergo a Kolbe-Schmitt reaction to introduce a carboxyl group, forming 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid).[7][8] This reaction involves the nucleophilic addition of a sodium phenoxide (generated by treating the phenol with a base like sodium hydride) to carbon dioxide, typically under heat and pressure.[8][9] The resulting salicylic acid can then be esterified as described in the primary route. While more steps are involved, this method is fundamental in industrial synthesis for creating salicylic acid derivatives from simple phenols.[10]

Analytical Workflow for Quality Control

A rigorous analytical workflow is essential to validate the identity and purity of the synthesized compound before its use in further research or development. This involves a multi-step process from initial purification to final structural confirmation.

Caption: General analytical workflow for the characterization of synthesized compounds.

Applications in Scientific Research and Development

Methyl 2-hydroxy-5-methoxybenzoate is more than a laboratory curiosity; it is a versatile intermediate with documented and potential applications.

-

Chemical Precursor : It is primarily used as a precursor for other organic compounds and in the production of more complex salicylic acid derivatives.[1] Its functional groups—hydroxyl, ester, and ether—can be selectively modified to build more intricate molecular architectures. For instance, analogs like methyl 3-hydroxy-4-methoxybenzoate are used as starting materials in the multi-step synthesis of pharmaceutical agents like the EGFR inhibitor Gefitinib, highlighting the utility of this class of compounds in medicinal chemistry.[11][12]

-

Potential Biological Activity : As a salicylate derivative, the compound is reported to have mild anti-inflammatory and analgesic properties, which could be leveraged in topical formulations.

-

Fragrance and Cosmetics : The pleasant, sweet aroma of some salicylate esters makes them useful in the fragrance and flavor industries.

-

Photophysical Studies : The molecule possesses fluorescence properties and can be used in studies involving intramolecular hydrogen transfer.[1]

Safety, Handling, and Storage

Proper handling of Methyl 2-hydroxy-5-methoxybenzoate is crucial to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[2]

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE) : Wear protective gloves, eye protection, and face protection during handling.[13]

-

Handling : Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a local exhaust hood to prevent inhalation of vapors. Wash hands thoroughly after handling.[13]

-

First Aid : In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[13]

-

Storage : Store in a tightly closed container in a cool, dark, and well-ventilated place. Recommended storage temperature is between 10°C and 25°C.[1]

Conclusion

Methyl 2-hydroxy-5-methoxybenzoate (CAS 2905-82-0) is a well-characterized chemical intermediate with significant utility in synthetic chemistry. Its straightforward synthesis via Fischer esterification, combined with its versatile functional groups, makes it an important building block for creating a wide range of more complex molecules for the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

Sources

- 1. Methyl 2-hydroxy-5-methoxybenzoate | 2905-82-0 | FM71188 [biosynth.com]

- 2. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. prepchem.com [prepchem.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

structure of Methyl 2-hydroxy-5-methoxybenzoate

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Methyl 2-hydroxy-5-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of Methyl 2-hydroxy-5-methoxybenzoate (CAS No: 2905-82-0), a key chemical intermediate.[1] Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, outlines a robust and reproducible synthesis methodology, and offers a detailed analysis of the spectroscopic techniques used for its structural elucidation. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for the confident synthesis and validation of Methyl 2-hydroxy-5-methoxybenzoate in a laboratory setting.

Introduction and Physicochemical Profile

Methyl 2-hydroxy-5-methoxybenzoate, also known as Methyl 5-methoxysalicylate, is a difunctional aromatic compound containing hydroxyl, methoxy, and methyl ester groups. This substitution pattern makes it a versatile building block in organic synthesis, particularly as a precursor for more complex molecules and salicylic acid derivatives.[2] Its structure is foundational for developing novel compounds in medicinal chemistry and materials science.

The compound's identity is unequivocally established by its unique chemical identifiers and physical properties, which are summarized below.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-5-methoxybenzoate

| Property | Value | Source(s) |

| CAS Number | 2905-82-0 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| IUPAC Name | methyl 2-hydroxy-5-methoxybenzoate | [1] |

| Synonyms | Methyl 5-methoxysalicylate, 5-Methoxysalicylic Acid Methyl Ester | |

| Appearance | Clear Liquid or Solid | |

| Boiling Point | 280.3 °C | [2] |

| Density | 1.216 g/cm³ | [2] |

| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1] |

| InChIKey | DFNBGZODMHWKKK-UHFFFAOYSA-N | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_oh [label="O"]; H_oh [label="H"]; O_ome [label="O"]; C_ome [label="CH₃"]; C_coo [label="C"]; O_coo1 [label="O", fontcolor="#EA4335"]; O_coo2 [label="O"]; C_ester [label="CH₃"];

// Position nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; O_oh [pos="-2.08,1.2!"]; H_oh [pos="-2.7,1.2!"]; O_ome [pos="2.08,-1.2!"]; C_ome [pos="3.12,-1.2!"]; C_coo [pos="2.08,1.2!"]; O_coo1 [pos="2.08,2.2!"]; O_coo2 [pos="3.12,0.6!"]; C_ester [pos="4.16,1.2!"];

// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituent bonds C2 -- O_oh [label=""]; O_oh -- H_oh [label=""]; C5 -- O_ome [label=""]; O_ome -- C_ome [label=""]; C1 -- C_coo [label=""]; C_coo -- O_coo1 [label="="]; C_coo -- O_coo2 [label=""]; O_coo2 -- C_ester [label=""]; }

Caption: Chemical .

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-hydroxy-5-methoxybenzoate is efficiently achieved via a two-step process: the carboxylation of a substituted phenol followed by esterification. This route is chosen for its high yields and reliance on well-understood, scalable reaction mechanisms.

Step 1: Carboxylation of 4-Methoxyphenol (Kolbe-Schmitt Reaction)

The foundational step involves the ortho-carboxylation of 4-methoxyphenol. The Kolbe-Schmitt reaction is the method of choice.

-

Expertise & Causality: We select 4-methoxyphenol as the starting material because its substituent pattern directly maps to the desired product. The hydroxyl group is essential for the reaction mechanism, and the methoxy group is already in the correct para-position. The Kolbe-Schmitt reaction proceeds by forming a phenoxide salt, which increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by the weak electrophile, carbon dioxide. The reaction's regioselectivity, favoring ortho-substitution, is driven by the formation of a stable six-membered cyclic transition state involving the sodium or potassium cation, the phenoxide oxygen, and the carbon dioxide.[3][4]

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzoic Acid

-

Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add sodium hydride (5.8 g, 0.24 mol, 60% dispersion in mineral oil) suspended in 25 mL of dry diglyme.

-

Phenoxide Formation: While stirring, slowly add a solution of 4-methoxyphenol (33.1 g, 0.24 mol) in 100 mL of dry diglyme at room temperature. The mixture will warm, and hydrogen gas will evolve. Stir until the gas evolution ceases.

-

Carboxylation: Heat the resulting solution to reflux (approx. 162°C). Bubble dry carbon dioxide gas through the stirred solution for 9 hours.[3]

-

Workup and Isolation: Cool the reaction mixture to room temperature and dilute it with 200 mL of water. Carefully neutralize the mixture with dilute hydrochloric acid until it is acidic (pH ~2-3), which will precipitate the product.

-

Purification: Filter the crude solid product, wash with cold water, and dry. For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water. This procedure yields 2-hydroxy-5-methoxybenzoic acid.[3]

Step 2: Fischer Esterification

The synthesized carboxylic acid is converted to its corresponding methyl ester.

-

Expertise & Causality: Fischer esterification is a classic, cost-effective, and reliable method for this transformation. The reaction is an acid-catalyzed nucleophilic acyl substitution. A strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting as the nucleophile, then attacks this carbon. The reaction is driven to completion by using a large excess of methanol, which acts as both the solvent and the reagent, shifting the equilibrium towards the product side according to Le Châtelier's principle.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

-

Setup: In a round-bottom flask, dissolve the dried 2-hydroxy-5-methoxybenzoic acid (from Step 1) in an excess of methanol (e.g., 150 mL).

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Add water to the residue and extract the product into an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 2-hydroxy-5-methoxybenzoate.

Caption: Two-step synthesis workflow for Methyl 2-hydroxy-5-methoxybenzoate.

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of the synthesized product is a critical, self-validating step. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons.

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals, one for each carbon atom in the molecule, confirming the overall structure and substitution pattern.

Table 2: Representative NMR Data for Methyl 2-hydroxy-5-methoxybenzoate

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Characteristics |

| ¹H NMR | -OH (phenolic) | ~10.5 - 11.0 | Broad singlet, concentration-dependent |

| Ar-H | ~6.9 - 7.3 | 3H total, complex multiplet patterns (doublets, dd) | |

| -O-CH₃ (ester) | ~3.9 | Singlet, integrates to 3H | |

| -O-CH₃ (ether) | ~3.8 | Singlet, integrates to 3H | |

| ¹³C NMR | C =O (ester) | ~170 | Carbonyl carbon |

| Ar-C -O | ~145 - 155 | Two signals for carbons attached to oxygen | |

| Ar-C -H / Ar-C -C | ~112 - 125 | Four signals for the remaining aromatic carbons | |

| -O-C H₃ (ester) | ~52 | Ester methyl carbon | |

| -O-C H₃ (ether) | ~56 | Ether methoxy carbon |

(Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency used.)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum provides a unique "fingerprint" for the compound.[5]

Table 3: Key IR Absorption Bands for Methyl 2-hydroxy-5-methoxybenzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100 - 3400 | O-H Stretch | Phenolic -OH | A broad, strong absorption indicates the presence of the hydroxyl group, often involved in intramolecular hydrogen bonding with the ester carbonyl.[5] |

| 2850 - 3000 | C-H Stretch | Aromatic & Aliphatic | Confirms the presence of C-H bonds on the benzene ring and the methyl groups. |

| ~1680 | C=O Stretch | Ester Carbonyl | A strong, sharp peak characteristic of the ester functional group. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Peaks confirming the benzene ring structure. |

| 1200 - 1300 | C-O Stretch | Ester & Aryl Ether | Strong absorptions corresponding to the C-O single bonds of the ester and ether groups. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a parent molecular ion peak at an m/z corresponding to the molecular weight of the compound.[1]

-

Trustworthiness & Validation: The observed molecular ion peak at m/z 182 directly validates the elemental composition of C₉H₁₀O₄.[1] The fragmentation pattern serves as a secondary confirmation, as the observed fragments must logically derive from the proposed structure.

Table 4: Major Fragments in the EI-Mass Spectrum

| m/z | Proposed Fragment Identity | Fragment Lost |

| 182 | [C₉H₁₀O₄]⁺ | Molecular Ion (M⁺) |

| 151 | [M - OCH₃]⁺ | Methoxy group from the ester |

| 150 | [M - CH₃OH]⁺ | Methanol (via rearrangement) |

| 122 | [M - COOCH₃]⁺ | Carbomethoxy group |

| 107 | [C₇H₇O]⁺ | Further fragmentation |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#EA4335"];M [label="Molecular Ion\n[C₉H₁₀O₄]⁺\nm/z = 182"]; F151 [label="[M - OCH₃]⁺\nm/z = 151"]; F150 [label="[M - CH₃OH]⁺\nm/z = 150"]; F122 [label="[M - COOCH₃]⁺\nm/z = 122"];

M -> F151 [label="- •OCH₃"]; M -> F150 [label="- CH₃OH"]; M -> F122 [label="- •COOCH₃"]; }

Caption: Plausible EI-MS fragmentation pathway for Methyl 2-hydroxy-5-methoxybenzoate.

Applications and Research Utility

Methyl 2-hydroxy-5-methoxybenzoate is primarily utilized as a versatile intermediate in organic synthesis. Its functional groups can be selectively modified to create a wide array of derivatives. It serves as a valuable starting material in the synthesis of:

-

Pharmaceuticals: As a substituted salicylic acid derivative, it is a building block for creating more complex biologically active molecules.

-

Fine Chemicals: Used in the production of fragrances, dyes, and polymers.

-

Research Chemicals: Employed in academic and industrial labs for developing novel synthetic methodologies and exploring new chemical space.[6]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: Methyl 2-hydroxy-5-methoxybenzoate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

References

- Newman, M. S., & Seshadri, S. (1969). The Synthesis of Methyl 2-hydroxy-5-methoxy-3-methylbenzoate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2009). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. Retrieved from [Link]

-

3DXMAX®. (2017). Safety Data Sheet 3DXMAX® Polycarbonate (PC). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-5-methoxybenzoate | 2905-82-0 | FM71188 [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. clearsynth.com [clearsynth.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-methoxybenzoate, a substituted aromatic ester, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a salicylate core functionalized with a methoxy group, render it a versatile building block for the synthesis of more complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and insights into its applications in research and development. The molecular weight of Methyl 2-hydroxy-5-methoxybenzoate is 182.17 g/mol .[1][2][3]

Chemical and Physical Properties

Methyl 2-hydroxy-5-methoxybenzoate is typically encountered as a clear liquid or an amber oil at room temperature.[1][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| CAS Number | 2905-82-0 | [1][2] |

| Appearance | Clear liquid / Amber oil | [1][4] |

| Boiling Point | 280.3 °C | [2] |

| Density | 1.216 g/cm³ | [2] |

| Flash Point | 109.8 °C | [2] |

| Water Solubility | Predicted log(S) = -1.38 | [3] |

Synonyms: 5-Methoxysalicylic Acid Methyl Ester, Methyl 5-methoxysalicylate, 2-Hydroxy-5-methoxybenzoic acid methyl ester.[2]

Molecular Structure

The structure of Methyl 2-hydroxy-5-methoxybenzoate, characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a methyl ester group, is a key determinant of its reactivity. The intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl is a notable feature.

Caption: 2D Structure of Methyl 2-hydroxy-5-methoxybenzoate.

Synthesis Protocol

A reliable method for the laboratory-scale synthesis of Methyl 2-hydroxy-5-methoxybenzoate is the Fischer esterification of 5-methoxysalicylic acid. This method is straightforward and proceeds with good yield.

Reaction Scheme:

Caption: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate.

Step-by-Step Methodology: [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 73 g of 5-methoxysalicylic acid and 700 ml of methanol.

-

Acid Catalysis: Carefully add 95 ml of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Concentration: After cooling, add 10 g of potassium carbonate to neutralize the excess acid. Concentrate the mixture to an oily residue using a rotary evaporator.

-

Workup: Dissolve the oily residue in 250 ml of ethyl acetate. Wash the organic solution with two 100 ml portions of 10% sodium bicarbonate solution.

-

Drying and Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate. Evaporate the solvent to yield the final product, Methyl 2-hydroxy-5-methoxybenzoate, as an amber oil.

Spectroscopic Characterization

The identity and purity of Methyl 2-hydroxy-5-methoxybenzoate can be confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the phenolic hydroxyl proton. The aromatic protons will appear as a set of coupled multiplets in the aromatic region of thespectrum. The methoxy and methyl ester protons will each show a singlet, typically in the range of 3.5-4.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 160 ppm, with those attached to oxygen atoms being the most deshielded. The carbons of the methoxy and methyl ester groups will be seen upfield, usually between 50 and 60 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include:

-

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

A strong C=O stretching absorption for the ester carbonyl group, usually around 1680-1710 cm⁻¹.

-

C-O stretching bands for the ester and ether linkages in the 1000-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl groups.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (182.17). Common fragmentation patterns for methyl salicylates include the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). Key fragments for Methyl 2-hydroxy-5-methoxybenzoate would be expected at m/z 151 and 123.[5]

Applications in Research and Drug Development

Methyl 2-hydroxy-5-methoxybenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Precursor for Salicylic Acid Derivatives: It serves as a starting material for the synthesis of a variety of salicylic acid derivatives.[1][2] These derivatives are a well-established class of compounds with a wide range of pharmaceutical applications, including anti-inflammatory, analgesic, and antipyretic properties.

-

Building Block in Medicinal Chemistry: The structural motif of a substituted salicylate is found in numerous biologically active compounds. While direct applications in launched drugs are not widely documented, its structural similarity to key intermediates in the synthesis of targeted therapies, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, highlights its potential in the development of novel therapeutics. The synthesis of Gefitinib utilizes a similarly substituted benzoic acid ester, demonstrating the importance of this class of molecules in accessing complex drug architectures.

-

Fluorescent Properties: The compound exhibits fluorescence, which may be exploited in the development of fluorescent probes for biological imaging or as a structural component in functional materials.[1][2]

Caption: Synthetic utility of Methyl 2-hydroxy-5-methoxybenzoate.

Safety and Handling

Methyl 2-hydroxy-5-methoxybenzoate is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin, wash with plenty of soap and water.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-hydroxy-5-methoxybenzoate is a valuable and versatile chemical compound with a well-defined set of properties and established synthetic routes. Its utility as a precursor to more complex molecules, particularly in the realm of medicinal chemistry, underscores its importance for researchers and drug development professionals. A thorough understanding of its chemistry, handling, and applications is crucial for its effective and safe utilization in the laboratory.

References

-

PrepChem. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2009, February 12). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

- Newman, M. S., & Lee, V. G. (1974). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0141437). Retrieved from [Link]

- Royal Society of Chemistry. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

-

Cheméo. (n.d.). Chemical Properties of Methyl 2-hydroxy-5-methoxybenzoate (CAS 2905-82-0). Retrieved from [Link]

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

-

PubChemLite. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate (C9H10O4). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Methyl 2-methoxybenzoate (FDB010545). Retrieved from [Link]

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-5-methoxybenzoate, a substituted aromatic ester, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a hydroxyl, a methoxy, and a methyl ester on a benzene ring—renders it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its emerging role in drug discovery, with a particular focus on its potential as a scaffold for kinase inhibitors.

The IUPAC name for this compound is methyl 2-hydroxy-5-methoxybenzoate .[1] It is also commonly known by other names such as methyl 5-methoxysalicylate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 2-hydroxy-5-methoxybenzoate is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C9H10O4 | |

| Molecular Weight | 182.17 g/mol | |

| CAS Number | 2905-82-0 | [1] |

| Appearance | Clear Liquid | |

| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC | [1] |

| InChIKey | DFNBGZODMHWKKK-UHFFFAOYSA-N | [1] |

Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

The synthesis of Methyl 2-hydroxy-5-methoxybenzoate is typically achieved through a two-step process, beginning with the carboxylation of a substituted phenol followed by esterification. This approach allows for the regioselective introduction of the carboxyl group, a critical consideration in the synthesis of polysubstituted aromatic compounds.

Step 1: Kolbe-Schmitt Reaction of 4-Methoxyphenol

The Kolbe-Schmitt reaction is a classic method for the synthesis of aromatic hydroxy acids.[2] In this step, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) is reacted with carbon dioxide under pressure and at an elevated temperature to yield 2-hydroxy-5-methoxybenzoic acid. The ortho-carboxylation is favored under these conditions.

Experimental Protocol: Synthesis of 2-hydroxy-5-methoxybenzoic acid

-

Preparation of Sodium 4-methoxyphenoxide: In a suitable reaction vessel, dissolve 4-methoxyphenol in an appropriate solvent such as toluene. Add an equimolar amount of a strong base, like sodium hydroxide, and heat to reflux with a Dean-Stark apparatus to remove water and form the sodium phenoxide salt.

-

Carboxylation: Transfer the dried sodium 4-methoxyphenoxide to a high-pressure autoclave. Seal the reactor and purge with an inert gas, such as nitrogen. Pressurize the autoclave with carbon dioxide to approximately 100 atm and heat to around 125°C. Maintain these conditions with vigorous stirring for several hours.

-

Work-up and Isolation: After cooling the reactor and venting the excess CO2, the solid product, sodium 2-hydroxy-5-methoxybenzoate, is dissolved in water. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the free 2-hydroxy-5-methoxybenzoic acid. The precipitate is collected by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification

The second step involves the esterification of the synthesized 2-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst to produce Methyl 2-hydroxy-5-methoxybenzoate.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-5-methoxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl 2-hydroxy-5-methoxybenzoate. Further purification can be achieved by column chromatography or recrystallization.[3]

Caption: Synthetic workflow for Methyl 2-hydroxy-5-methoxybenzoate.

Analytical Characterization

The identity and purity of synthesized Methyl 2-hydroxy-5-methoxybenzoate are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the hydroxyl proton. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic peaks would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.[1]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1]

Applications in Drug Discovery and Development

Methyl 2-hydroxy-5-methoxybenzoate and its structural analogs serve as valuable intermediates in the synthesis of various pharmaceuticals. The strategic placement of its functional groups allows for further chemical modifications to build complex molecular architectures.

Case Study: A Building Block for Amisulpride Analogs

Amisulpride is an antipsychotic medication used in the treatment of schizophrenia.[4] The synthesis of Amisulpride and its derivatives often involves intermediates derived from substituted benzoic acids. For instance, a key precursor in some synthetic routes is 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.[5][6] While not a direct precursor, Methyl 2-hydroxy-5-methoxybenzoate provides a foundational scaffold that can be elaborated through a series of reactions including amination, sulfonation, and amide bond formation to generate a library of Amisulpride-like molecules for structure-activity relationship (SAR) studies.

Caption: Potential use of the core scaffold in synthesizing Amisulpride analogs.

Potential Role as a Kinase Inhibitor Scaffold: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Consequently, the development of inhibitors targeting key components of this pathway is a major focus of cancer drug discovery.

Several studies have highlighted that substituted aromatic compounds, including benzofuran derivatives, can act as potent inhibitors of the mTOR signaling pathway.[9][10] These molecules often feature hydroxyl and methoxy substitutions on a core aromatic ring, similar to the structure of Methyl 2-hydroxy-5-methoxybenzoate. This structural similarity suggests that Methyl 2-hydroxy-5-methoxybenzoate could serve as a valuable starting point or fragment for the design of novel mTOR inhibitors. Researchers can utilize its reactive sites to introduce various pharmacophores to optimize binding affinity and selectivity for the kinase domain of mTOR.

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory role of scaffolds derived from Methyl 2-hydroxy-5-methoxybenzoate.

Purification Methodologies

Achieving high purity of Methyl 2-hydroxy-5-methoxybenzoate is essential for its use in subsequent reactions, particularly in a pharmaceutical context. The two primary methods for its purification are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase.

General Protocol: Column Chromatography Purification

-

Stationary Phase: Silica gel is the most commonly used stationary phase.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by TLC analysis to achieve an Rf value of 0.2-0.3 for the product.

-

Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated.[11]

Recrystallization

Recrystallization is a technique used to purify solid compounds. Although Methyl 2-hydroxy-5-methoxybenzoate is a liquid at room temperature, this technique can be applied if it solidifies at lower temperatures or for purifying solid derivatives.

General Protocol: Recrystallization

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12]

-

Procedure: The crude solid is dissolved in a minimum amount of the hot solvent. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. The crystals are then collected by filtration and dried.[13]

Safety and Handling

Methyl 2-hydroxy-5-methoxybenzoate should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

Methyl 2-hydroxy-5-methoxybenzoate is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its strategic functionalization, makes it an attractive building block for the creation of complex molecular structures. Its structural resemblance to known kinase inhibitors suggests a promising future for this compound as a scaffold in the development of novel therapeutics, particularly in the context of targeting aberrant signaling pathways in diseases such as cancer. This guide provides a foundational understanding for researchers looking to harness the potential of this important molecule.

References

-

Amisulpride, アミスルプリド , | New Drug Approvals. (2020, March 4). New Drug Approvals. Retrieved from [Link]

- Process for preparation of amisulpride. (2013). Google Patents.

-

Zhou Chensheng. (2019). Preparation method of amisulpride. SciSpace. Retrieved from [Link]

- Process for preparation of amisulpride. (2013). Google Patents.

-

Synthesis of amisulpride. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. PrepChem.com. Retrieved from [Link]

-

THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.). Retrieved from [Link]

-

The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (2016). PubMed. Retrieved from [Link]

-

Kolbe–Schmitt reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Methyl 2-hydroxy-5-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]

-

Methyl 5-Formyl-2-methoxybenzoate: A Key Synthesis Intermediate. (n.d.). Retrieved from [Link]

- Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.). Google Patents.

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

- Method for producing 4-hydroxy-2-methylbenzoic acid. (n.d.). Google Patents.

-

Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2025, August 6). Retrieved from [Link]

- Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.

- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.

-

Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). Retrieved from [Link]

-

Methyl 2-hydroxy-5-methoxybenzoate (C9H10O4). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI. Retrieved from [Link]

-

mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy. (n.d.). MDPI. Retrieved from [Link]

-

Updates of mTOR inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. (n.d.). Phcogj.com. Retrieved from [Link]

-

KEGG PATHWAY Database. (n.d.). genome.jp. Retrieved from [Link]

Sources

- 1. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 6. Preparation method of amisulpride (2019) | Zhou Chensheng [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mt.com [mt.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Methyl 2-hydroxy-5-methoxybenzoate for Advanced Research and Development

This guide provides an in-depth technical overview of Methyl 2-hydroxy-5-methoxybenzoate, a versatile aromatic compound with significant potential in research, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical identity, synthesis, analytical characterization, potential applications, and safety protocols.

Chemical Identity and Nomenclature

Methyl 2-hydroxy-5-methoxybenzoate is a mono-substituted benzoate ester. Its structure features a hydroxyl and a methoxy group on the benzene ring, ortho and para to the methyl ester functionality, respectively. This arrangement of functional groups imparts specific chemical reactivity and physical properties that are of interest in organic synthesis and the development of novel molecules.

A comprehensive list of synonyms and identifiers for Methyl 2-hydroxy-5-methoxybenzoate is provided in the table below to aid in its unambiguous identification in literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | methyl 2-hydroxy-5-methoxybenzoate[1] |

| CAS Number | 2905-82-0[1] |

| Molecular Formula | C₉H₁₀O₄[1] |

| Molecular Weight | 182.17 g/mol [1] |

| Common Synonyms | Methyl 5-methoxysalicylate, 5-Methoxysalicylic acid methyl ester, 2-Hydroxy-5-methoxybenzoic acid methyl ester[1] |

| InChI | InChI=1S/C9H10O4/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5,10H,1-2H3[1] |

| SMILES | COC1=CC(=C(C=C1)O)C(=O)OC[1] |

Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

The synthesis of Methyl 2-hydroxy-5-methoxybenzoate is typically achieved through a two-step process: the carboxylation of a substituted phenol to form the corresponding hydroxybenzoic acid, followed by esterification. A common and industrially relevant method for the synthesis of the precursor, 2-hydroxy-5-methoxybenzoic acid, is the Kolbe-Schmitt reaction.[2] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[2]

The following workflow outlines a representative synthesis of Methyl 2-hydroxy-5-methoxybenzoate starting from 4-methoxyphenol.

Caption: Synthesis workflow for Methyl 2-hydroxy-5-methoxybenzoate.

Experimental Protocol: Synthesis of 2-hydroxy-5-methoxybenzoic acid via Kolbe-Schmitt Reaction

This protocol is adapted from the general principles of the Kolbe-Schmitt reaction.[2]

-

Formation of the Phenoxide: In a high-pressure reactor, 4-methoxyphenol is treated with an equimolar amount of sodium hydroxide to form sodium 4-methoxyphenoxide. The removal of water is crucial for high yields.[3]

-

Carboxylation: The reactor is pressurized with carbon dioxide (typically to 100 atm) and heated to around 125°C.[2] These conditions facilitate the electrophilic addition of CO₂ to the phenoxide ring, primarily at the ortho position.

-

Acidification: After the reaction is complete, the mixture is cooled and the sodium salt of the product is dissolved in water. The solution is then acidified with a strong acid, such as sulfuric acid, to precipitate 2-hydroxy-5-methoxybenzoic acid.

-

Purification: The crude acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: 2-hydroxy-5-methoxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Workup and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried and the solvent is evaporated to yield crude Methyl 2-hydroxy-5-methoxybenzoate, which can be purified by distillation or chromatography.

Analytical Characterization

Accurate characterization of Methyl 2-hydroxy-5-methoxybenzoate is essential for its use in research and development. The following sections detail the expected outcomes from key analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the ester methyl protons, and the hydroxyl proton. The aromatic protons will exhibit characteristic splitting patterns based on their substitution. |

| ¹³C NMR | Resonances for the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. |

| FTIR | Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), C-O stretching, and aromatic C-H and C=C bonds. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (m/z 182). Fragmentation patterns will be consistent with the loss of the methoxy group, the ester group, and other characteristic fragments.[1] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity and quantifying Methyl 2-hydroxy-5-methoxybenzoate.

A general reverse-phase HPLC method can be employed:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

For GC-MS analysis, derivatization of the hydroxyl group may be necessary to improve volatility.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient from a low starting temperature to a higher final temperature to ensure good separation.

-

Detection: Mass spectrometry, allowing for both quantification and identification based on the mass spectrum.

Applications in Research and Development

Methyl 2-hydroxy-5-methoxybenzoate serves as a valuable building block in organic synthesis due to its multiple functional groups that can be selectively modified.

Precursor in Organic Synthesis

The presence of the hydroxyl, methoxy, and methyl ester groups allows for a variety of chemical transformations. For instance, the hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed or reduced, and the aromatic ring can undergo further electrophilic substitution. This makes it a useful starting material for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[4][5]

Caption: Potential reaction sites on Methyl 2-hydroxy-5-methoxybenzoate.

Potential Biological Activity

While extensive biological studies on Methyl 2-hydroxy-5-methoxybenzoate are not widely published, its structural similarity to other substituted benzoates and salicylic acid derivatives suggests potential for various biological activities. For example, a closely related compound, Methyl 3-hydroxy-4,5-dimethoxybenzoate, has demonstrated antimicrobial and antioxidant properties.[6] It is plausible that Methyl 2-hydroxy-5-methoxybenzoate could exhibit similar activities, making it a candidate for screening in drug discovery programs. The presence of a methoxy group on substituted aromatic rings has been shown in some cases to enhance antimicrobial activity.[7]

Safety and Handling

Methyl 2-hydroxy-5-methoxybenzoate is classified as a hazardous substance and should be handled with appropriate precautions.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

Conclusion

Methyl 2-hydroxy-5-methoxybenzoate is a valuable chemical intermediate with a well-defined profile. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive building block for the synthesis of complex organic molecules. Its potential for biological activity warrants further investigation, particularly in the context of antimicrobial and antioxidant research. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards. This guide provides a solid foundation of technical information to support the effective and safe use of Methyl 2-hydroxy-5-methoxybenzoate in a research and development setting.

References

- Newman, M. S., & Galt, R. H. B. (1969). The Synthesis of Methyl 2-Hydroxy-5-methoxy-3-methylbenzoate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2009). The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate (C9H10O4). Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxybenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum CCMSLIB00000848931 for NCGC00169280-03!methyl 2-(2,6-dihydroxy-4-methylbenzoyl). Retrieved from [Link]

-

Cheméo. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methylparaben - NIST WebBook. Retrieved from [Link]

Sources

- 1. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Methyl 2-hydroxy-5-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 2-hydroxy-5-methoxybenzoate | 2905-82-0 | FM71188 [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. turkjps.org [turkjps.org]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectral Analysis of Methyl 2-hydroxy-5-methoxybenzoate